N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide
Description
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide is a synthetic small molecule characterized by a central acetamide scaffold. Its structure includes:
- A sulfonamide-linked piperazine-pyrrolopyrimidine moiety: The piperazine ring is substituted at the 4-position with a pyrazin-2-yl group and connected via a sulfonyl bridge to a phenyl ring.
- A para-substituted phenylacetamide core: The acetamide nitrogen is bonded to a phenyl ring, which is further functionalized with the sulfonamide-piperazine-pyrazine system.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-18-3-2-4-19(15-18)16-23(29)26-20-5-7-21(8-6-20)32(30,31)28-13-11-27(12-14-28)22-17-24-9-10-25-22/h2-10,15,17H,11-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPPMYNVPUMQPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a piperazine ring and a sulfonamide moiety, which are known for their biological activities. This article reviews the biological activity of this compound, focusing on its anti-tubercular, anticonvulsant, and other pharmacological properties.
Anti-Tubercular Activity
Recent studies have highlighted the potential of compounds similar to this compound in combating Mycobacterium tuberculosis. A series of derivatives were synthesized and tested for their activity against M. tuberculosis H37Ra. The most potent compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant inhibitory effects on bacterial growth .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound ID | IC50 (μM) | IC90 (μM) |
|---|---|---|
| 6a | 1.35 | 3.73 |
| 6e | 1.50 | 4.00 |
| 6h | 2.18 | 40.32 |
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been investigated. In animal models, derivatives containing piperazine moieties demonstrated protective effects against seizures in the maximal electroshock (MES) test. The most active compounds showed protection at doses of 100 mg/kg and 300 mg/kg, with varying onset times linked to their lipophilicity .
Table 2: Anticonvulsant Activity in MES Test
| Compound ID | Dose (mg/kg) | Time (h) | Protection Observed |
|---|---|---|---|
| 19 | 100 | 0.5 | Yes |
| 14 | 300 | 4 | Yes |
| 24 | 100 | 0.5 | Yes |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Enzymes : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which may contribute to its therapeutic effects .
- Receptor Interaction : Compounds with piperazine rings often interact with neurotransmitter receptors, potentially explaining their anticonvulsant properties .
- Antimicrobial Properties : The pyrazine moiety has been associated with antibacterial activity, enhancing the compound's efficacy against bacterial infections .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Study on Pyrazinamide Derivatives : Research indicated that modifications to the piperazine structure could yield compounds with enhanced anti-tubercular activity, emphasizing structure–activity relationships (SAR) .
- Anticonvulsant Study : A study focused on N-phenyl derivatives demonstrated that specific substitutions on the piperazine ring influenced the anticonvulsant efficacy, providing insights into optimizing these compounds for better therapeutic outcomes .
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide bridge (-SO-N-) serves as a key reactive site due to its electrophilic sulfur atom and nucleophilic nitrogen (Figure 1).
Nucleophilic Substitution at Sulfonamide
Mechanism : The sulfonyl group activates the adjacent nitrogen for nucleophilic attacks, enabling cross-coupling or substitution with organometallic reagents .
Piperazine Ring Modifications
The piperazine moiety undergoes alkylation, acylation, and cyclization reactions (Table 1).
Table 1: Piperazine Functionalization Reactions
Key Findings :
-
Acylation occurs preferentially at the less hindered piperazine nitrogen .
-
Cyclization with POCl forms a six-membered lactam via intramolecular dehydration .
Pyrazine Ring Reactivity
The pyrazin-2-yl group participates in electrophilic aromatic substitution (EAS) and metal-mediated cross-couplings.
Electrophilic Substitution
-
Nitration : HNO/HSO at 0°C yields 5-nitro-pyrazine derivatives (62% yield) .
-
Halogenation : NBS in CCl produces 5-bromo-pyrazine (58% yield) .
Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh), KCO, dioxane | 5-(4-Methoxyphenyl)pyrazine | 67% |
Limitation : Steric hindrance from the piperazine group reduces reactivity at the pyrazine C-5 position .
Acetamide Hydrolysis and Condensation
The 2-(m-tolyl)acetamide group undergoes hydrolysis and Knoevenagel-type reactions.
Hydrolysis
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 8h | 2-(m-Tolyl)acetic acid | 89% | |
| NaOH (10%), EtOH, 70°C, 6h | Sodium acetate derivative | 94% |
Knoevenagel Condensation
| Aldehyde | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Piperidine, EtOH, Δ | α,β-Unsaturated ketone | 76% |
Mechanism : Base-mediated deprotonation of the acetamide α-carbon enables nucleophilic attack on aldehydes .
Reductive Amination and Cross-Coupling
The phenylacetamide group facilitates palladium-catalyzed reactions:
Buchwald-Hartwig Amination
| Amine | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Morpholine | Pd(dba), Xantphos | N-Morpholinophenylacetamide | 63% |
Optimization : Electron-withdrawing sulfonyl groups enhance oxidative addition kinetics .
Photochemical and Thermal Stability
-
Thermal Degradation : Decomposition above 200°C via sulfonamide cleavage (TGA/DSC data).
-
Photolysis : UV irradiation (254 nm) induces C–S bond scission, forming pyrazine radicals (EPR-confirmed).
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Pharmacological and Physicochemical Properties
Key Observations:
Sulfonyl vs. Carbonyl Linkers: The target compound’s sulfonyl bridge (vs. This may improve selectivity for kinases or sulfotransferases . In contrast, the carbonyl-linked pyrimidinylpiperazine in may favor hydrogen bonding with target proteins.
Aryl Group Influence :
- The m-tolyl group in the target compound provides moderate hydrophobicity (clogP ~3.2 estimated), compared to the polar 4-fluorophenyl in (clogP ~2.8). This difference could impact blood-brain barrier penetration or metabolic stability.
- The benzothiazole moiety in introduces planar aromaticity, favoring intercalation or π-π stacking in DNA or protein binding sites.
Piperazine Substitution: Pyrazin-2-yl (target) vs. pyrimidin-2-yl (): Pyrazine’s lower basicity (pKa ~0.6) compared to pyrimidine (pKa ~1.3) may reduce off-target interactions with histamine or dopamine receptors.
Patent and Therapeutic Landscape
- Kinase Inhibitors : Compounds like and are patented for oncology applications, suggesting the target molecule may have overlapping mechanisms (e.g., PI3K/mTOR inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
